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The standard dosage of ensartinib is 225 mg orally once daily [1] [2] [3]. The following table summarizes

the recommended dose modifications for specific adverse reactions (AR). Stepwise dose reductions should

follow this sequence: first to 200 mg daily, then to 150 mg daily. Treatment should be permanently

discontinued if 150 mg is not tolerated [1] [4] [2].

Adverse Reaction Severity Grade Recommended Dosage Modification

Interstitial Lung
Disease
(ILD)/Pneumonitis

Any Grade Permanently discontinue ensartinib [1] [2].

Dermatologic Adverse
Reactions

Grade 2 Administer topical corticosteroids. If no improvement

in ≤7 days, start oral corticosteroids. If still no
improvement, hold ensartinib until recovery to Grade

≤1 and resume at a reduced dose [1] [4].

Grade 3 Hold ensartinib and administer corticosteroids.

Resume at a reduced dose upon recovery to Grade
≤1 [1] [4].

Grade 4 Permanently discontinue. Administer systemic
corticosteroids and consider antibiotics [1] [4].
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Adverse Reaction Severity Grade Recommended Dosage Modification

Hepatotoxicity Grade 3 or 4
(ALT/AST >5x ULN

with TB ≤2x ULN)

Hold until recovery to Grade ≤1 (or baseline), then
resume at a reduced dose [1] [2].

Grade 2-4 (ALT/AST

>3x ULN with TB
>2x ULN)

Permanently discontinue [1] [2].

Bradycardia Symptomatic Hold until recovery to asymptomatic bradycardia or
resting HR ≥60 bpm. Review concomitant

medications. Resume at same or reduced dose
based on contributing factors [1] [4].

Life-threatening Permanently discontinue if no contributing
medication is identified. If contributing medication is

adjusted, resume at a reduced dose upon recovery
[1] [4].

Hyperglycemia Grade 3 (>250
mg/dL) despite

therapy, or Grade 4

Hold until adequately controlled, then resume at a
reduced dose. Permanently discontinue if adequate

control cannot be achieved [1] [2].

Visual Disturbance Grade 2 or 3 Hold until recovery to Grade 1 or baseline, then

consider resuming at a reduced dose [1] [4].

Grade 4 Permanently discontinue [1] [4].

Increased Creatine
Phosphokinase (CPK)

>5x ULN Hold until recovery to ≤2.5x ULN or baseline, then
resume at the same dose [1] [2].

>10x ULN or second
occurrence of >5x

ULN

Hold until recovery, then resume at a reduced dose
[1] [2].

Hyperuricemia Symptomatic or

Grade 4

Initiate urate-lowering medication. Hold ensartinib

until improvement, then resume at the same or a
reduced dose [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/dosage/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/dosage/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/monograph/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/monograph/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/dosage/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/monograph/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/monograph/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/dosage/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.drugs.com/dosage/ensartinib.html
https://reference.medscape.com/drug/ensacove-ensartinib-4000460
https://www.smolecule.com/products/s549071?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Adverse Reaction Severity Grade Recommended Dosage Modification

Other Adverse
Reactions

Grade 3 or 4 Hold until recovery to Grade 1 or baseline, then
resume at a reduced dose [1] [2].

Recurrent Grade 4 Permanently discontinue [1] [2].

Pretreatment Screening & Monitoring Protocols

For robust clinical trial design and patient safety, establishing baseline values and consistent monitoring is

essential.

Pretreatment Screening [1] [4] [2]:

Confirm ALK-positive status in tumor specimen.
Assess Liver Function Tests (LFTs): ALT, AST, Total Bilirubin.

Measure Fasting Blood Glucose.
Check Serum Uric Acid levels.

Verify pregnancy status for females of reproductive potential.

Monitoring During Treatment [1] [4] [2]:

LFTs: Every 2 weeks during the first cycle, then monthly and as clinically indicated.
Fasting Serum Glucose: Periodically during treatment.

Serum Uric Acid: Periodically during treatment.
CPK Levels: Periodically, and advise patients to report unexplained muscle pain, tenderness,

or weakness.
Heart Rate: Regularly.

Dermatologic: Monitor for rash, pruritus, and photosensitivity.
Respiratory: Monitor for new or worsening symptoms of ILD/pneumonitis (dyspnea, cough,

fever).
Visual: Conduct ophthalmologic evaluation for any new or worsening visual symptoms.

Experimental Data & Clinical Context

The following data from clinical studies can inform your research and provide context for the management

guidelines.
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Table 1: Incidence of Common Adverse Reactions with Ensartinib [1]

Adverse Reaction Incidence (All Grades) Incidence (Grade 3-4)

Any Rash 72% - 87.5% [1] [5] 11.2% - 14.6% [1] [5]

Increased ALT 48.3% - 60.4% [1] [5] 4.2% - 12.5% [1] [5]

Increased AST 37.8% - 60.4% [1] [5] 1.8% - 4.2% [1] [5]

Pruritus 26.6% - 45.8% [1] [5] 2.1% - 2.4% [1]

Increased CPK 43% 2%

Nausea 22.4% - 28% 1.4%

Key Clinical Trial Insights:

The recommended phase II dose (RP2D) of 225 mg was established after dose-limiting toxicities

(DLTs) were observed at 250 mg in a phase I trial [5].
In the pivotal eXalt3 trial, ensartinib demonstrated superior progression-free survival compared to

crizotinib (25.8 months vs. 12.7 months) with a manageable safety profile [6] [3].
A case report highlights that severe (Grade 3) dermatologic toxicity can occur and may be refractory

to dose reduction and corticosteroids, necessitating a switch to an alternative ALK TKI (lorlatinib) [7]
[8].

The median time to onset for specific toxicities can guide monitoring intensity: elevated ALT/AST at
~5.3 weeks, increased blood glucose at ~5.9 weeks, and elevated CPK at ~123 days [1].

Experimental Pathway for Toxicity Management

For your research protocols, the following workflow outlines a systematic approach to managing adverse

events. You can use the DOT script below to generate a visual diagram.
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Adverse Reaction (AR) Detected

Assess Severity & Type
(Grade 1-4)
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Grade ≤1
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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